Cas no 2228978-77-4 (2-2-bromo-5-(trifluoromethyl)phenyl-2-methyloxirane)

2-Bromo-5-(trifluoromethyl)phenyl-2-methyloxirane is a specialized epoxide compound featuring a brominated trifluoromethylphenyl substituent. Its unique structure, combining a reactive oxirane ring with electron-withdrawing groups, makes it a valuable intermediate in organic synthesis, particularly for constructing complex fluorinated molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom offers a versatile handle for further functionalization via cross-coupling or nucleophilic substitution. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated scaffolds are sought after for their bioactivity. Its stability under controlled conditions ensures reliable handling in synthetic applications.
2-2-bromo-5-(trifluoromethyl)phenyl-2-methyloxirane structure
2228978-77-4 structure
Product name:2-2-bromo-5-(trifluoromethyl)phenyl-2-methyloxirane
CAS No:2228978-77-4
MF:C10H8BrF3O
Molecular Weight:281.069132804871
CID:6040715
PubChem ID:165630726

2-2-bromo-5-(trifluoromethyl)phenyl-2-methyloxirane 化学的及び物理的性質

名前と識別子

    • 2-2-bromo-5-(trifluoromethyl)phenyl-2-methyloxirane
    • EN300-1954407
    • 2228978-77-4
    • 2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
    • インチ: 1S/C10H8BrF3O/c1-9(5-15-9)7-4-6(10(12,13)14)2-3-8(7)11/h2-4H,5H2,1H3
    • InChIKey: HJCMBEJZVNDDGE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(F)(F)F)C=C1C1(C)CO1

計算された属性

  • 精确分子量: 279.97106g/mol
  • 同位素质量: 279.97106g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 12.5Ų

2-2-bromo-5-(trifluoromethyl)phenyl-2-methyloxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1954407-0.1g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
0.1g
$867.0 2023-09-17
Enamine
EN300-1954407-10.0g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
10g
$4236.0 2023-06-03
Enamine
EN300-1954407-1.0g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
1g
$986.0 2023-06-03
Enamine
EN300-1954407-5.0g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
5g
$2858.0 2023-06-03
Enamine
EN300-1954407-2.5g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
2.5g
$1931.0 2023-09-17
Enamine
EN300-1954407-10g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
10g
$4236.0 2023-09-17
Enamine
EN300-1954407-5g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
5g
$2858.0 2023-09-17
Enamine
EN300-1954407-0.5g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
0.5g
$946.0 2023-09-17
Enamine
EN300-1954407-0.05g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
0.05g
$827.0 2023-09-17
Enamine
EN300-1954407-0.25g
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228978-77-4
0.25g
$906.0 2023-09-17

2-2-bromo-5-(trifluoromethyl)phenyl-2-methyloxirane 関連文献

2-2-bromo-5-(trifluoromethyl)phenyl-2-methyloxiraneに関する追加情報

Comprehensive Overview of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane (CAS No. 2228978-77-4)

2-[2-Bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane (CAS No. 2228978-77-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and agrochemical research. This compound, characterized by its unique bromo and trifluoromethyl functional groups, plays a pivotal role in the synthesis of advanced materials and bioactive molecules. Its molecular structure, featuring an oxirane (epoxide) ring, makes it a versatile building block for various chemical transformations.

The compound's CAS number 2228978-77-4 is often searched by researchers and industry professionals looking for high-purity intermediates for drug discovery. Recent trends in the pharmaceutical industry highlight the growing demand for trifluoromethyl-containing compounds due to their enhanced metabolic stability and bioavailability. This has led to increased interest in 2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane as a key intermediate in the development of next-generation therapeutics.

From a chemical perspective, the presence of both bromine and trifluoromethyl groups on the aromatic ring provides multiple sites for further functionalization. The methyloxirane moiety offers reactivity that is particularly valuable in ring-opening reactions, which are fundamental in creating complex molecular architectures. These characteristics make CAS 2228978-77-4 particularly useful in medicinal chemistry where structural diversity is crucial for biological activity optimization.

In agrochemical applications, compounds containing trifluoromethyl groups have shown remarkable efficacy as active ingredients in crop protection products. The 2-[2-bromo-5-(trifluoromethyl)phenyl] scaffold has been investigated for its potential in developing novel pesticides with improved environmental profiles. This aligns with current industry focus on sustainable agriculture and reduced ecological impact of chemical inputs.

The synthesis of 2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane typically involves multi-step organic reactions starting from appropriately substituted benzene derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the broader shift toward sustainable chemical manufacturing. Researchers often search for CAS 2228978-77-4 synthesis methods to find optimized procedures with higher yields and lower environmental impact.

Analytical characterization of this compound utilizes advanced techniques such as NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group), mass spectrometry, and X-ray crystallography. These methods are essential for quality control in production and for confirming structural integrity in research applications. The bromo substituent provides a convenient handle for various spectroscopic analyses and further chemical modifications.

Market dynamics for 2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane reflect the growing pharmaceutical and agrochemical sectors in emerging economies. Suppliers of CAS 2228978-77-4 are increasingly focusing on scalability and regulatory compliance to meet the demands of global markets. Recent patents and publications suggest expanding applications in electronic materials and specialty chemicals, indicating potential growth areas for this versatile intermediate.

Storage and handling recommendations for this compound emphasize standard laboratory practices for oxygen-sensitive materials. While not classified as hazardous under normal conditions, proper precautions should be taken due to the reactivity of the oxirane ring. Material Safety Data Sheets (MSDS) for 2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane provide detailed guidance for safe laboratory use and transportation.

Future research directions for CAS 2228978-77-4 may explore its potential in catalytic asymmetric synthesis, where the methyloxirane functionality could serve as a chiral building block. The compound's unique combination of substituents also makes it interesting for materials science applications, particularly in the development of fluorinated polymers with specialized properties. These emerging applications are likely to drive continued interest in this chemical entity.

For researchers seeking alternatives or related compounds, structural analogs of 2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane with varying substituents on the aromatic ring or different epoxide substitutions may offer complementary reactivity profiles. The trifluoromethylphenyl moiety in particular has become a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs across therapeutic areas.

In conclusion, 2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methyloxirane (CAS No. 2228978-77-4) represents a valuable synthetic intermediate with diverse applications in pharmaceutical and agrochemical research. Its unique structural features combine the advantageous properties of fluorine chemistry with the versatility of epoxide reactivity, making it a compound of continuing interest to the chemical research community. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its importance in specialized chemical synthesis.

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